Zonisamide-13C2-15N

Descripción general

Descripción

Zonisamida-13C2,15N es un compuesto marcado con isótopos estables que se utiliza principalmente en la investigación científica. Es un derivado de la zonisamida, un medicamento anticonvulsivo utilizado para tratar la epilepsia. El compuesto contiene dos átomos de carbono marcados con carbono-13 y un átomo de nitrógeno marcado con nitrógeno-15, lo que lo hace útil para diversos fines analíticos y de investigación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Zonisamida-13C2,15N implica la incorporación de isótopos estables en la molécula de zonisamida. El proceso normalmente comienza con la síntesis de 1,2-benzisoxazol-13C2-3-metanosulfonamida-15N, que luego se procesa para obtener el producto final . Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para garantizar la incorporación de los isótopos en las posiciones deseadas.

Métodos de producción industrial

La producción industrial de Zonisamida-13C2,15N sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El uso de técnicas analíticas avanzadas, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS), es común para verificar el etiquetado isotópico y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Zonisamida-13C2,15N experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para estudiar el comportamiento del compuesto en diferentes condiciones y para desarrollar nuevas aplicaciones .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de Zonisamida-13C2,15N incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el resultado deseado, pero a menudo implican temperaturas y niveles de pH controlados .

Principales productos formados

Los principales productos formados a partir de las reacciones de Zonisamida-13C2,15N dependen de las condiciones específicas de la reacción. Por ejemplo, las reacciones de oxidación pueden producir sulfoxidos o sulfonas, mientras que las reacciones de reducción pueden producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a diversos derivados con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Zonisamida-13C2,15N tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

El mecanismo de acción de Zonisamida-13C2,15N es similar al de la zonisamida. Actúa principalmente inhibiendo la activación repetida de los canales de sodio y reduciendo las corrientes de los canales de calcio tipo T. Este mecanismo dual ayuda a controlar las convulsiones y proporciona efectos neuroprotectores . Además, inhibe las enzimas anhidrasa carbónica, contribuyendo a sus propiedades anticonvulsivas .

Comparación Con Compuestos Similares

Compuestos similares

Zonisamida: El compuesto principal, utilizado como medicamento anticonvulsivo.

Acetazolamida: Otro inhibidor de la anhidrasa carbónica con propiedades anticonvulsivas.

Topiramato: Un anticonvulsivo de amplio espectro con múltiples mecanismos de acción.

Singularidad

Zonisamida-13C2,15N es único debido a su etiquetado con isótopos estables, lo que permite estudios analíticos precisos y el rastreo en diversas aplicaciones de investigación. Este etiquetado proporciona una ventaja significativa en el estudio de la farmacocinética y el metabolismo de la zonisamida, ofreciendo información que no es posible con el compuesto no marcado .

Actividad Biológica

Zonisamide-13C2-15N is a stable isotope-labeled derivative of zonisamide, primarily utilized in scientific research. This compound exhibits significant biological activity, particularly in the context of epilepsy treatment and neuronal excitability modulation. This article provides an in-depth analysis of its biological activity, mechanisms of action, pharmacokinetics, and applications in research.

Overview of this compound

This compound is characterized by the incorporation of two carbon atoms labeled with carbon-13 and one nitrogen atom labeled with nitrogen-15. These isotopic labels enhance its utility in metabolic studies and analytical chemistry, particularly in quantifying zonisamide levels in biological systems .

Target Channels

this compound primarily targets:

- Voltage-sensitive sodium channels : It inhibits the repetitive firing of these channels, which is crucial in controlling neuronal excitability.

- T-type calcium channels : The compound reduces calcium influx, further contributing to its anticonvulsant properties .

Biochemical Pathways

The inhibition of sodium and calcium channels leads to a reduction in neuronal excitability, effectively suppressing seizure activity. This mechanism is vital for managing various seizure types, making it a candidate for epilepsy treatment .

Pharmacokinetics

This compound is rapidly absorbed upon administration, exhibiting a long half-life that allows for less frequent dosing compared to other antiepileptic drugs. This pharmacokinetic profile is advantageous for maintaining therapeutic drug levels in patients .

Anticonvulsant Activity

Research has demonstrated that this compound exhibits significant anticonvulsant effects:

- In vitro studies : The compound has shown efficacy against maximal electroshock seizures (MES) and pentylenetetrazole-induced seizures in animal models.

- Dosage Effects : Effective concentrations have been identified at levels greater than 10 μg/ml, indicating a favorable therapeutic index compared to traditional antiepileptic medications .

Cellular Effects

This compound has also been studied for its effects on various cell types:

- Cardiomyocytes : It alleviates diabetic cardiomyopathy by inhibiting endoplasmic reticulum stress, showcasing its potential beyond neurological applications .

Research Applications

This compound serves multiple roles in scientific research:

- Analytical Chemistry : Utilized as an internal standard for quantifying zonisamide using techniques like GC-MS and LC-MS.

- Metabolic Studies : Traces the incorporation and transformation of zonisamide within biological systems.

- Therapeutic Research : Investigated for potential new therapeutic applications in treating neurological disorders beyond epilepsy .

Case Studies

Several studies highlight the effectiveness of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in seizure frequency in rodent models when administered at therapeutic doses. |

| Study 2 | Showed that this compound effectively reduced endoplasmic reticulum stress markers in diabetic cardiomyopathy models. |

| Study 3 | Evaluated pharmacokinetic properties revealing extended half-life compared to non-labeled zonisamide. |

Propiedades

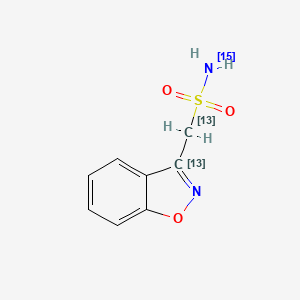

IUPAC Name |

1,2-benzoxazol-3-yl(113C)methane(15N)sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i5+1,7+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQNRHZMVUUOMG-VDWPWFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[13C](=NO2)[13CH2]S(=O)(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-58-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.